5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole
Description
Properties
CAS No. |
26542-57-4 |
|---|---|
Molecular Formula |
C11H9N3S |
Molecular Weight |
215.28 g/mol |
IUPAC Name |
5-methyl-3-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C11H9N3S/c1-8-7-15-11-13-12-10(14(8)11)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
ZDEOXXNYANNCHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NN=C(N12)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole can be achieved through various synthetic routes. One efficient method involves a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives . This method provides excellent yields and is straightforward to implement.
Chemical Reactions Analysis
Electrophilic Cyclization with Trifluoroacetic Acid Derivatives
Reaction of 4-methallylthiosemicarbazide derivatives with trifluoroacetic anhydride (TFAA) induces intramolecular cyclization to form the thiazolo[2,3-c] triazole core .
Example :
-
Substrate : 4-Methallylthiosemicarbazide + TFAA (33% excess)
-
Conditions : Solvent-free, 4 hours at 80°C
-
Yield : 67%
-
Mechanism : Protonation of the methallyl group by TFA triggers electrophilic cyclization, forming a five-membered thiazoline ring fused to the triazole .
-
Structural Confirmation : X-ray diffraction confirms the bicyclic structure with bond lengths matching theoretical values (C–S: 1.75 Å, C–N: 1.30 Å) .
Condensation with α-Bromoketones
Reaction with α-bromo-1-phenylbutane-1,3-dione in dichloromethane (DCM) leads to regioselective annulation, yielding functionalized thiazolo[3,2-b] triazoles .
Example :
-
Substrate : α-Bromo-1-phenylbutane-1,3-dione + 5-Phenyl-4H-1,2,4-triazole-3-thiol
-
Conditions : DCM, room temperature, 12 hours
-
Yield : 78%
-
Key Observation : HMBC NMR correlations (e.g., δ 2.71 ppm methyl protons coupling with C-2 at 168.3 ppm) confirm the thiazolo-triazole fusion .
Oxidative Cyclization via Disulfide Formation
Oxidation of the mercapto group in precursor triazoles (e.g., 4a ) with iodine generates disulfide intermediates (5a ), which undergo C–H functionalization to form the tricyclic product (6a ) .
Example :
-
Substrate : 3-Mercapto-1,2,4-triazole derivative
-
Conditions : I₂ (2 equiv), DCM, 0°C → 25°C, 2 hours
-
Yield : 89%
-
Mechanistic Insight : LCMS tracking reveals transient disulfide formation (t₀ = 15 min), followed by cyclization .
Functionalization via Huisgen 1,3-Dipolar Cycloaddition
Propargylated derivatives undergo click chemistry with azides to form triazole-linked hybrids .
Example :
-
Substrate : 5-Methyl-4-phenyl-3-(prop-2-yn-1-ylthio)-4H-1,2,4-triazole + Benzyl azide
-
Conditions : CuI (10 mol%), DMF, 60°C, 8 hours
-
Yield : 85%
-
Key Data : IR (C≡N: 1620 cm⁻¹), ¹H NMR (δ 7.25–7.58 ppm aromatic protons) .
Comparative Reaction Yields and Conditions
Structural and Mechanistic Insights
This compound’s versatility in forming fused heterocycles under mild conditions makes it valuable for designing bioactive molecules and functional materials.
Scientific Research Applications
5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties
Industry: The compound can be used in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole involves interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
A. Trifluoromethyl and Dihydro Derivatives
The compound 6,6-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole () shares the core scaffold but introduces a trifluoromethyl group and a dihydro-thiazoline ring. The electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity, making it a promising bioactive building block .
B. Nitrophenyl Derivatives
6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole () features a nitro group on the phenyl ring. Nitro substituents often enhance antibacterial activity but may increase toxicity, highlighting the balance required in drug design .
C. Halogenated Derivatives describes thiazolo[2,3-c][1,2,4]triazoles with fluoro- or chlorophenyl groups (e.g., 5-(4-fluorophenyl)-3-(quinoxalin-2-yl)thiazolo[2,3-c][1,2,4]triazole). Halogens improve binding affinity to enzymes like thymidine phosphorylase, with chloro derivatives showing higher inhibitory potency than fluoro analogues .
Benzothiazole-Fused Derivatives
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles () replace the phenyl group with a benzothiazole ring, extending π-conjugation. This modification increases planarity and enhances interactions with biological targets, as demonstrated by their cytotoxic activity against cancer cells (IC₅₀ values: 2–10 µM) .
Regioisomeric Variations
highlights the formation of regioisomers such as 6-benzylidene-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-one versus 5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole. Regiochemistry significantly impacts bioactivity; for example, thiazolo[3,2-b] isomers exhibit different antimicrobial profiles compared to [2,3-c] isomers .
Pharmacological and Physicochemical Properties
- Solubility : The trifluoromethyl derivative exhibits lower aqueous solubility due to increased hydrophobicity, whereas hydroxylated analogues (e.g., ) improve solubility via hydrogen bonding .
- Thermal Stability : Benzothiazole-fused derivatives demonstrate higher thermal stability (decomposition >250°C) compared to phenyl-substituted variants .
Biological Activity
5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole is a heterocyclic compound characterized by its unique fused structure combining thiazole and triazole rings. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₃H₁₂N₄S
- Structure : The compound features a thiazolo-triazole fusion that contributes to its biological activity.
Antimicrobial and Antiviral Properties
Studies have indicated that compounds within the thiazolo-triazole class exhibit significant antimicrobial and antiviral activities. Modifications to the triazole moiety can enhance efficacy against various pathogens. For instance, research shows that certain derivatives demonstrate potent activity against bacterial strains and viruses, suggesting potential applications in developing new antimicrobial agents .
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of this compound. Compounds containing the 1,2,4-triazole moiety have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammation. For example:
- A related study demonstrated that certain triazole derivatives exhibited selective COX-2 inhibition with IC50 values significantly lower than those of standard drugs like indomethacin .
- In vivo studies confirmed the anti-inflammatory effects through models such as carrageenan-induced paw edema tests, where synthesized derivatives displayed comparable efficacy to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways and microbial metabolism.
- Binding Affinities : Interaction studies using molecular docking techniques have revealed that this compound can bind effectively to target proteins associated with disease processes .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of derivatives related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |
| Study B | Showed promising anti-inflammatory effects comparable to NSAIDs in animal models. |
| Study C | Evaluated the cytotoxicity of several derivatives and found low toxicity profiles alongside high biological activity. |
Q & A
Basic: What are the optimal synthetic pathways for 5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole, and how do reaction conditions influence yield?
Answer:
The synthesis of fused heterocyclic systems like this compound typically involves multi-step protocols. Key steps include:
- Cyclocondensation : Using hydrazine hydrate ( ) or acetylated intermediates ( ) to form triazole cores.
- Functionalization : Introducing substituents via nucleophilic substitution or coupling reactions (e.g., using sodium hydride in toluene for pyrazole integration, as in ).
- Purification : HPLC or column chromatography ensures >95% purity ().
Critical factors : Solvent polarity (e.g., DMF vs. toluene), temperature (80–120°C for cyclization), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of triazole precursors to thiadiazole-forming agents) significantly affect yields (30–65%) .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing structural purity?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–7.8 ppm) and confirms regiochemistry ( ).
- IR Spectroscopy : Detects key functional groups (e.g., C=S stretches at 680–720 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) ().
- HPLC-MS : Validates molecular weight (e.g., m/z 288.3 for [M+H]+) and quantifies impurities ().
Best practice : Cross-validate with elemental analysis (±0.3% for C, H, N) to resolve ambiguities in complex heterocycles .
Advanced: How can computational modeling predict the biological activity of this compound, and what are the limitations?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., fungal 14-α-demethylase, PDB:3LD6). Key residues (Leu376, Tyr118) may form hydrophobic/π-π interactions with the phenyl group ().
- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.8) and metabolic stability (CYP3A4 inhibition risk).
Limitations : Docking assumes rigid protein structures; MD simulations (>100 ns) are needed to account for conformational flexibility. False positives may arise if tautomeric forms (e.g., thione vs. thiol) are not considered .
Advanced: How do structural modifications (e.g., substituent variation at R-positions) impact antifungal efficacy?
Answer:
- Electron-Withdrawing Groups (Cl, NO₂) : Enhance binding to fungal enzymes (e.g., ΔG = −9.2 kcal/mol for 4-Cl derivative vs. −7.8 kcal/mol for parent compound) but reduce solubility ( ).
- Methoxy Groups : Improve bioavailability (LogD ~1.5) but may lower metabolic stability ( ).
Methodology : Synthesize analogs via Suzuki-Miyaura coupling or Ullmann reactions, then test MIC values against Candida spp. (e.g., MIC = 8–32 µg/mL) .
Advanced: How can contradictory data on SAR (structure-activity relationships) from different studies be resolved?
Answer:
- Standardized Assays : Use CLSI M27/M38 protocols for antifungal testing to minimize variability in IC50 values ().
- Crystallography : Resolve tautomeric ambiguity (e.g., thiazole vs. thiadiazole tautomers) via X-ray diffraction (not yet available for this compound).
- Meta-Analysis : Apply multivariate regression to isolate substituent effects from confounding variables (e.g., solvent polarity in assay media) .
Advanced: What strategies mitigate synthetic challenges (e.g., low yields in cyclization steps)?
Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 h) and improves yields by 15–20% ().
- Catalytic Systems : Use Pd(OAc)₂/Xantphos for cross-couplings (e.g., aryl-thiazole bonds) with TON > 200 ( ).
- Solvent Optimization : Switch from DMF to ionic liquids (e.g., [BMIM][BF₄]) to stabilize intermediates and reduce side reactions .
Advanced: How can in silico reaction path search methods accelerate derivative synthesis?
Answer:
- Quantum Chemical Calculations : Use Gaussian09 to map transition states (ΔG‡ < 25 kcal/mol) for key steps like triazole-thiadiazole fusion ().
- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal conditions (e.g., 80°C, 12 h for 75% yield) ().
Outcome : Reduces trial-and-error by >50% in multi-step syntheses .
Advanced: What are the key challenges in scaling up synthesis for preclinical trials?
Answer:
- Heterogeneous Catalysis : Replace stoichiometric reagents (e.g., POCl₃) with recyclable catalysts (e.g., Zeolite-supported SnCl₂) to improve atom economy ( ).
- Purification at Scale : Implement continuous chromatography (SMB technology) to handle >1 kg batches ().
- Regulatory Compliance : Ensure ICH Q3A guidelines for impurities (<0.1% for genotoxicants) via DoE optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
